

Evaluation of different grades of Isomalt (Standard) for direct compression

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A Comparative Guide to Standard Isomalt Grades for Direct Compression

For Researchers, Scientists, and Drug Development Professionals

Isomalt, a sugar alcohol derived from sucrose, has emerged as a versatile excipient in pharmaceutical formulations, particularly for direct compression (DC) tableting. Its desirable properties, including a pleasant sweet taste, low hygroscopicity, and non-cariogenic nature, make it an attractive alternative to traditional binders and fillers.[1][2] This guide provides a comprehensive evaluation of different standard grades of Isomalt, offering a side-by-side comparison of their performance based on experimental data to aid in the selection of the most suitable grade for your specific direct compression application.

Isomalt is a mixture of two stereoisomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[3] The ratio of these components, along with particle size and morphology, defines the different grades and their respective functionalities.[4] [5] This guide will focus on the standard agglomerated grades, which are specifically designed for direct compression.[2]

Performance Characteristics of Standard Isomalt Grades



The selection of an appropriate Isomalt grade is critical for successful tablet formulation. Key performance indicators include flowability, compressibility, tablet hardness, friability, and disintegration time. The following tables summarize the quantitative data for popular standard Isomalt grades.

Grade	Key Differentiating Property	Bulk Density (g/cm³)	Solubility in Water at 20°C (g/100g solution)	Primary Applications
galenIQ™ 720	Slowly dissolving	~0.40	25	Lozenge tablets, slowly disintegrating tablets[6][7]
galenIQ™ 721	Highly soluble	~0.40	42	Chewable tablets, fast-disintegrating tablets, sachets[1][6][7]
Isomalt DC 101	Agglomerated for DC	0.38 - 0.48	Soluble in water	General direct compression applications[8]



Grade	Flowability	Compressibility	Dilution Potential	Key Advantages
galenIQ™ 720	Excellent	Good	High	Low hygroscopicity, pleasant taste, suitable for slow- release formulations.[2]
galenIQ™ 721	Excellent	Excellent	High	Rapid disintegration, high solubility, excellent for fast- dissolving tablets.[1][9]
Isomalt DC 101	Excellent	Good	High	Good flow and compaction properties, suitable for a wide range of DC applications.[5]

Experimental Protocols

The data presented in this guide is based on standard pharmaceutical testing methodologies. Detailed protocols for the key experiments are outlined below.

Powder Flowability Assessment

- Method: The flowability of the Isomalt grades is typically determined by measuring the angle of repose, Carr's Index, and Hausner Ratio.
- Procedure:
 - Angle of Repose: The powder is allowed to flow through a funnel onto a flat surface. The angle between the surface and the slope of the powder cone is measured.



 Carr's Index and Hausner Ratio: The bulk density and tapped density of the powder are measured. Carr's Index is calculated as ((Tapped Density - Bulk Density) / Tapped Density) * 100, and the Hausner Ratio is calculated as Tapped Density / Bulk Density.[9]

Compressibility Evaluation (Heckel Analysis)

- Method: Heckel analysis is used to characterize the compaction behavior of the powders.[10]
- Procedure:
 - A known weight of the Isomalt powder is compressed in a die using a tablet press equipped with force and displacement sensors.
 - The data is used to plot the logarithm of the inverse of the tablet's porosity against the applied pressure.
 - The slope of the linear portion of the plot provides the mean yield pressure, which is inversely related to the material's plasticity. Isomalt generally exhibits plastic deformation.
 [4][10]

Tablet Hardness and Friability Testing

- Method: These tests are performed to assess the mechanical strength of the tablets.
- Procedure:
 - Hardness (Breaking Force): A tablet hardness tester is used to measure the force required to break a tablet diametrically.
 - Friability: A pre-weighed sample of tablets is placed in a friabilator and rotated for a specific number of revolutions (typically 100). The tablets are then de-dusted and reweighed. The percentage of weight loss is calculated, which should typically be less than 1%. This test is often performed according to the European Pharmacopoeia (Ph.Eur.) 2.9.7.[11]

Disintegration Time Determination



- Method: This test measures the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.
- Procedure:
 - A tablet is placed in each of the six tubes of the disintegration apparatus basket.
 - The basket is raised and lowered in a specified liquid medium (e.g., water) at a constant temperature (usually 37°C).
 - The time until no residue of the tablet remains on the screen of the basket is recorded. For
 orally disintegrating tablets, the disintegration time is expected to be very short, often less
 than 30 seconds.[12]

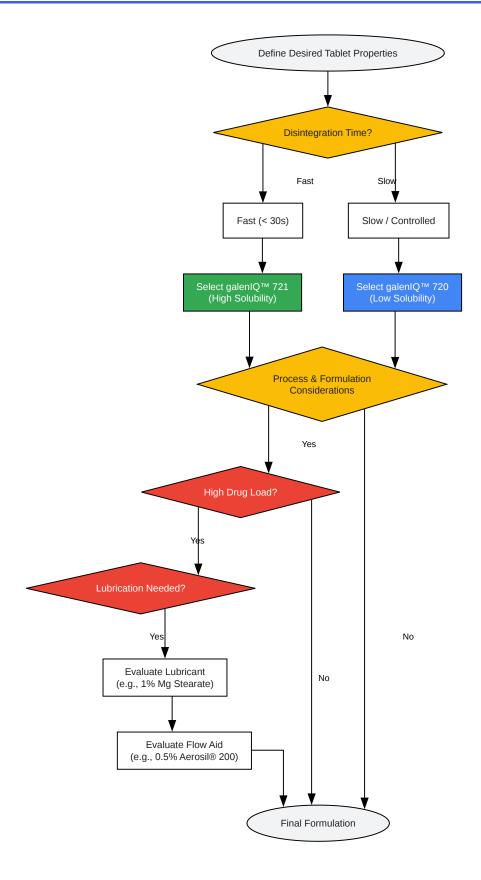
Dissolution Rate Analysis

- Method: This test evaluates the rate at which an active pharmaceutical ingredient (API)
 dissolves from the tablet.
- Procedure:
 - The tablet is placed in a dissolution apparatus containing a specified dissolution medium.
 - The apparatus is operated at a set temperature and agitation speed.
 - Samples of the dissolution medium are withdrawn at specific time intervals and analyzed for the concentration of the dissolved API. The dissolution rate is influenced by factors such as tablet hardness and the inclusion of disintegrants.[10]

Logical Workflow for Isomalt Grade Selection

The selection of the optimal Isomalt grade for direct compression is a multi-faceted process that depends on the desired final product characteristics. The following diagram illustrates a logical workflow to guide this selection process.





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Caption: Logical workflow for selecting an Isomalt grade for direct compression.



Conclusion

Standard grades of Isomalt, particularly the agglomerated forms like galenIQ[™] 720 and 721, offer excellent performance for direct compression applications.[1][6] The choice between grades primarily depends on the desired disintegration and dissolution profile of the final tablet. galenIQ[™] 721, with its higher solubility, is ideal for fast-disintegrating and chewable tablets, while galenIQ[™] 720 is more suited for lozenges and tablets requiring slower disintegration.[1] [7] Both grades exhibit good flowability and compressibility, making them suitable for high-speed tableting processes.[5] However, for optimal performance, especially with high drug loads, the addition of lubricants and flow aids may be necessary.[10] The low hygroscopicity of Isomalt also contributes to good tablet stability over time.[10] By understanding the distinct properties of each grade and following a systematic evaluation process, formulators can effectively leverage Isomalt to develop robust and palatable oral solid dosage forms.

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